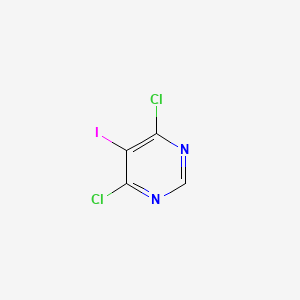

4,6-Dichloro-5-iodopyrimidine

説明

4,6-Dichloro-5-iodopyrimidine (CAS: 1137576-38-5) is a halogenated pyrimidine derivative with the molecular formula C₄HCl₂IN₂ and a molecular weight of 274.88 g/mol . It features iodine at the C5 position and chlorine atoms at C4 and C6, making it a versatile intermediate in pharmaceutical synthesis. The compound is synthesized via reactions in dioxane with triethylamine at 80°C, yielding approximately 50% under optimized conditions . Its iodine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in drug development .

特性

IUPAC Name |

4,6-dichloro-5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSZLCOPANWXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718268 | |

| Record name | 4,6-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137576-38-5 | |

| Record name | 4,6-Dichloro-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-iodopyrimidine typically involves halogenation reactions starting from pyrimidine or its derivatives. One common method is the chlorination and iodination of pyrimidine using appropriate halogenating agents such as chlorine gas (Cl₂) and iodine (I₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

化学反応の分析

Types of Reactions: 4,6-Dichloro-5-iodopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of less halogenated pyrimidines.

Substitution: Substitution reactions at the halogenated positions are common, where different functional groups can replace chlorine or iodine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of pyrimidine.

Reduction Products: Less halogenated pyrimidines.

Substitution Products: Pyrimidines with different functional groups at the halogenated positions.

科学的研究の応用

4,6-Dichloro-5-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of nucleotide analogs and their biological effects.

Medicine: Investigated for potential therapeutic uses, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates.

作用機序

The mechanism by which 4,6-Dichloro-5-iodopyrimidine exerts its effects depends on its specific application. In medicinal research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

類似化合物との比較

The structural and functional diversity of pyrimidine derivatives allows for tailored applications in medicinal chemistry. Below is a comparative analysis of 4,6-Dichloro-5-iodopyrimidine with key analogs:

Structural Isomers and Halogen-Substituted Derivatives

Key Observations:

- Reactivity : The iodine atom in this compound facilitates nucleophilic substitution and cross-coupling reactions, whereas methoxy or benzylthio groups (electron-donating) reduce electrophilicity .

- Crystallography : 4,6-Dichloro-5-methoxypyrimidine exhibits planar geometry with Cl–N contacts (3.09–3.10 Å), forming a 3D network .

Amino- and Methyl-Substituted Analogs

Key Observations:

- Amino Groups: Introduce hydrogen-bonding capacity, enhancing solubility and interaction with biological targets (e.g., 4,6-Diamino-5-iodopyrimidine in nucleoside analog synthesis) .

- Methyl Substitution : Reduces steric hindrance compared to bulkier groups, favoring regioselective reactions .

生物活性

4,6-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in antiviral and anticancer therapies, as well as its role in enzyme inhibition.

Chemical Structure and Properties

This compound has the molecular formula CHClIN and features two chlorine atoms and one iodine atom attached to the pyrimidine ring. The presence of these halogens significantly influences the compound's lipophilicity and biological activity.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, particularly those involved in nucleic acid metabolism and signaling pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.

- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against a range of viruses, including members of the Herpes and Picorna families. Its mechanism involves interference with viral replication processes.

- Cell Signaling Modulation : The compound can modulate key signaling pathways by affecting mitogen-activated protein kinases (MAPKs), which play a critical role in cellular responses to growth factors and stress.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Enzyme Inhibition | Inhibits DHFR and other kinases | |

| Antiviral Properties | Inhibits replication of Herpes and Picorna viruses | |

| Anticancer Potential | Modulates cell cycle regulation and apoptosis | |

| Interaction with DNA Topoisomerases | Prevents relaxation of supercoiled DNA |

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Studies : A study demonstrated that this compound effectively reduced viral loads in cell cultures infected with Herpes Simplex Virus (HSV). The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.

- Cancer Research : In vitro assays showed that this compound induced apoptosis in cancer cell lines by activating caspase pathways. The compound was found to decrease cell viability significantly at higher concentrations (≥50 µM), suggesting its potential as a chemotherapeutic agent.

- Metabolic Pathway Analysis : Research into metabolic pathways revealed that this compound interacts with cytochrome P450 enzymes, leading to the formation of various metabolites that may possess distinct biological activities. Such interactions are crucial for understanding both the therapeutic effects and potential toxicities associated with this compound.

Dosage Effects

The effects of this compound vary significantly based on dosage:

- Low Doses : At lower concentrations (up to 10 µM), the compound can enhance enzyme activity without notable toxicity.

- Moderate Doses : Between 10 µM to 50 µM, it effectively inhibits viral replication while beginning to exhibit cytotoxic effects on normal cells.

- High Doses : Concentrations above 50 µM lead to significant oxidative stress and apoptosis in both cancerous and non-cancerous cells, indicating a need for careful dosage management in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 4,6-dichloro-5-iodopyrimidine in laboratory settings?

A practical two-step approach involves halogenation and functionalization of pyrimidine precursors. For example, 4,6-dihydroxypyrimidine can undergo chlorination using POCl₃ or PCl₅, followed by iodination via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . Ensure stoichiometric control to avoid over-halogenation. Intermediate purification via recrystallization (e.g., using ethanol/water) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., absence of hydroxyl protons, chlorine/iodine-induced deshielding) .

- Mass spectrometry (EI/ESI) : Verify molecular ion peaks (expected m/z ≈ 315 [M⁺]) and isotopic patterns consistent with Cl₂I substituents .

- Elemental analysis : Validate C, H, N, Cl, and I percentages (±0.3% tolerance) .

- Melting point determination : Compare against literature values (if available) to assess crystallinity .

Q. What safety protocols are essential when handling this compound?

Follow OSHA/EPA guidelines:

- Engineering controls : Use fume hoods for synthesis and handling to minimize inhalation risks .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required for powder handling .

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

The electron-deficient pyrimidine ring favors nucleophilic aromatic substitution (SNAr) at specific positions. Computational tools (e.g., DFT calculations) predict reactivity trends:

- The 4- and 6-chloro groups are more labile than the 5-iodo substituent due to weaker C–Cl bonds.

- Use Hammett substituent constants to design reactions (e.g., iodine’s −I effect deactivates the 5-position, directing substitutions to C-2 or C-4) . Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) with regioselective monitoring (TLC/HPLC) is recommended .

Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound?

Systematic analysis includes:

- Reproducing literature methods : Verify reaction conditions (e.g., solvent polarity, temperature gradients) .

- Cross-lab validation : Collaborate to test synthetic protocols and share raw NMR/MS data for benchmarking .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

- Molecular docking : Screen potential biological targets (e.g., kinase enzymes) by modeling iodine’s van der Waals interactions .

- Reaction kinetics : Use Gaussian or ORCA software to simulate transition states and identify rate-limiting steps in SNAr reactions .

- Solvent effects : COSMO-RS models predict solubility and stability in different media (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。